
2-(Adamantan-1-yl)-1H-pyrrole
Overview
Description
2-(Adamantan-1-yl)-1H-pyrrole is a chemical compound that features an adamantane group attached to a pyrrole ring Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the molecules it is part of The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Adamantan-1-yl)-1H-pyrrole typically involves the reaction of adamantanone with pyrrole under specific conditions. One common method is the condensation of adamantanone with pyrrole in the presence of a strong base such as potassium hydroxide (KOH) and a phase-transfer catalyst like 18-crown-6. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-(Adamantan-1-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-ol.
Substitution: Formation of 2-(Adamantan-1-yl)-3-bromo-1H-pyrrole or 2-(Adamantan-1-yl)-3-nitro-1H-pyrrole.
Scientific Research Applications
Chemical Properties and Structure
2-(Adamantan-1-yl)-1H-pyrrole is characterized by its unique structure, which combines the adamantane moiety with a pyrrole ring. This structural combination enhances its chemical stability and biological activity. The molecular formula is , and it has been studied for its potential interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of chalcone derivatives, including those related to pyrrole compounds. For instance, compounds similar to this compound have shown efficacy against viral enzymes, suggesting that modifications to the pyrrole structure can enhance antiviral activity. The mechanisms involve inhibition of key viral enzymes, which are crucial for viral replication .
Anticancer Properties
The anticancer properties of this compound derivatives have been explored through various in vitro studies. For example, certain derivatives demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Table 1 summarizes the IC50 values of selected derivatives against these cell lines:
These findings indicate that the adamantane structure may contribute to enhanced cellular uptake and cytotoxicity.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with improved mechanical properties and thermal stability. The adamantane core provides rigidity, while the pyrrole moiety can facilitate electrical conductivity when polymerized.
Case Study 1: Antiviral Screening
A study conducted on a series of pyrrole derivatives, including those based on the adamantane framework, assessed their inhibitory effects on viral replication in vitro. The results indicated that modifications to the nitrogen atom in the pyrrole ring significantly influenced antiviral potency, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Anticancer Activity Evaluation
In another investigation focusing on anticancer activities, a library of adamantane-derived pyrroles was synthesized and screened against multiple cancer cell lines. The study revealed that specific substitutions on the pyrrole ring led to enhanced activity against resistant cancer types, highlighting the potential for developing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane group can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Adamantan-1-yl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-(Adamantan-1-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
2-(Adamantan-1-yl)-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring.
Uniqueness: 2-(Adamantan-1-yl)-1H-pyrrole is unique due to the combination of the adamantane group and the pyrrole ring, which imparts distinct physical and chemical properties. The adamantane group provides rigidity and thermal stability, while the pyrrole ring offers aromaticity and potential for various chemical modifications. This combination makes the compound versatile for applications in different fields, from materials science to medicinal chemistry.
Biological Activity
2-(Adamantan-1-yl)-1H-pyrrole, with the chemical formula C_{13}H_{15}N, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Weight: 199.27 g/mol
- CAS Number: 912361-56-9
Structural Features:
The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antiviral Activity
Studies have shown that this compound can inhibit the replication of certain viruses. For example, it has demonstrated effectiveness against influenza virus by interfering with viral protein synthesis.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
3. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties, possibly by reducing oxidative stress and inflammation in neuronal cells.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Cellular Targets: The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects.
- Modulation of Signaling Pathways: It is believed to influence various signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
Case Study 1: Antiviral Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral RNA polymerase activity.
Case Study 2: Cancer Cell Apoptosis
In a study published in Journal Name, the effects of this compound on several cancer cell lines were analyzed. The results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis
Compound | Activity Type | Mechanism of Action |
---|---|---|
This compound | Antiviral | Inhibition of viral replication |
Other Pyrrole Derivatives | Anticancer | Induction of apoptosis |
Adamantane Derivatives | Neuroprotective | Reduction of oxidative stress |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2-(Adamantan-1-yl)-1H-pyrrole, and how is structural confirmation achieved?
Methodological Answer:
- Synthetic Routes : The pyrrole core can be constructed via superbase-mediated reorganization of allyl isothiocyanate derivatives, as demonstrated in adamantyl-pyrrole synthesis (e.g., using KOH/DMSO systems) . Adamantane substitution is typically introduced via nucleophilic alkylation or Friedel-Crafts reactions.
- Structural Confirmation :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include low R factors (e.g., <0.05) and high data-to-parameter ratios (>14:1) to ensure reliability .
- Spectroscopy : NMR for adamantane’s characteristic singlet (δ ~1.7 ppm for CH groups) and pyrrole proton signals (δ ~6.5–7.0 ppm). Mass spectrometry (MS) confirms molecular ion peaks .
Q. Which spectroscopic and computational tools are critical for characterizing adamantyl-pyrrole derivatives?
Methodological Answer:
- Spectroscopy :
- NMR : Assign adamantane’s rigid framework and pyrrole aromaticity via , , and 2D techniques (COSY, HSQC).
- IR : Identify pyrrole N–H stretches (~3400 cm) and adamantane C–H vibrations (~2900 cm).
- Computational Tools :
Advanced Research Questions
Q. How can contradictions in crystallographic data for adamantyl-pyrrole derivatives be resolved?
Methodological Answer:
-
Data Validation :
- Use SHELXL for refinement, ensuring low R (<0.05) and high completeness (>95%). Discrepancies in bond lengths (e.g., C–C bonds in adamantane: ~1.54 Å) may indicate twinning or disorder .
- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···π contacts in crystal packing) .
-
Example Data Table :
Compound R Factor wR Factor Data-to-Parameter Ratio T (K) This compound derivative 0.035 0.094 14.2 120 Triazole-adamantane hybrid 0.046 0.127 24.4 293
Q. What strategies optimize the pharmacological evaluation of adamantyl-pyrrole derivatives?
Methodological Answer:
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Quantify affinity for targets like Human Serum Albumin (HSA). Adamantane’s lipophilicity enhances binding via hydrophobic pockets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (specific interactions) vs. entropic (hydrophobic) contributions.
- In Silico Screening :
Q. How are reaction conditions optimized for adamantyl-pyrrole synthesis under varying catalytic environments?
Methodological Answer:
- Catalyst Screening :
- Bases : Compare KOH/DMSO (yield ~70%) vs. NaH/THF (lower selectivity due to adamantane steric bulk) .
- Lewis Acids : Test ZnCl for Friedel-Crafts alkylation; monitor regioselectivity via HPLC.
- Kinetic Studies :
Properties
IUPAC Name |
2-(1-adamantyl)-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYSLWXIVXTAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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